molecular formula C8H15N3 B2899920 3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine CAS No. 1248214-35-8

3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine

Cat. No. B2899920
CAS RN: 1248214-35-8
M. Wt: 153.229
InChI Key: FWIFESFSKDUADK-UHFFFAOYSA-N
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Description

“3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine” is a chemical compound with the empirical formula C7H13N3 . It has a molecular weight of 139.20 .


Molecular Structure Analysis

The molecular structure of “3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine” consists of a butan-2-amine backbone with a 4-methyl-1H-pyrazol-1-yl group attached . Pyrazole is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine” are not fully detailed in the available resources. It is known to be a liquid at room temperature .

Scientific Research Applications

Antioxidant and Anticancer Activities

Pyrazoles, including 3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine, have attracted attention due to their diverse biological activities. Some have been shown to be cytotoxic to several human cell lines . For example, 4,4ʹ- (Arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes . These compounds have good radical scavenging activity, and half of them are more active than ascorbic acid used as standard .

Chelating and Extracting Reagents for Metal Ions

Compounds containing 2,4-dihydro-3 H -pyrazol-3-one structural motif, including 4,4′- (arylmethylene)-bis- (1 H -pyrazol-5-ols), have attracted interest because they exhibit a wide range of biological activities and as the chelating and extracting reagents for different metal ions .

Catalytic Properties in Oxidation Reactions

Pyrazole-based ligands, which can be synthesized from 3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine, have been evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .

Antileishmanial and Antimalarial Evaluation

Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Raw Material and Intermediate in Organic Synthesis

3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff .

Safety And Hazards

“3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine” may cause serious eye irritation and respiratory irritation. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

3-(4-methylpyrazol-1-yl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6-4-10-11(5-6)8(3)7(2)9/h4-5,7-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIFESFSKDUADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(C)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine

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